molecular formula C15H16N2O B2745212 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1307387-08-1

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2745212
CAS No.: 1307387-08-1
M. Wt: 240.306
InChI Key: CUNLMBQOMSRAGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring . The formylation of the pyrazole ring can be achieved using the Vilsmeier-Haack reagent, which introduces the formyl group at the 4-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: .

    1-cyclopentyl-3-methyl-1H-pyrazole-4-carbaldehyde: .

    1-phenyl-5-methyl-1H-pyrazole-4-carbaldehyde: .

Uniqueness

1-cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both cyclopentyl and phenyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in other pyrazole derivatives, making it a valuable compound for research and development.

Biological Activity

1-Cyclopentyl-5-phenyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C15H15N3O\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}

This compound features a pyrazole ring, which is known for its versatility in biological activity. The presence of cyclopentyl and phenyl groups enhances its reactivity and interaction with biological targets.

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . The compound inhibits this enzyme, disrupting the biochemical pathways essential for the survival and proliferation of the Leishmania parasite. This inhibition leads to potent antipromastigote activity in vitro, indicating its potential as an anti-leishmanial agent.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. For example, studies have shown that related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The anti-microbial activity is often attributed to the disruption of cellular processes in pathogens .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. The specific mechanisms involve inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth, although more detailed studies are required to fully elucidate these effects .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Study Findings
Mishra et al. (2020)Demonstrated significant antimicrobial activity against Bacillus cereus with an inhibition zone of 7.5 ± 0.6 mm .
Raghavendra et al. (2015)Reported synthesis of related pyrazole compounds with promising anti-tubercular activity.
PMC Study (2014)Reviewed a wide range of biological activities associated with pyrazoles, highlighting their potential as therapeutic agents against infections and inflammation .

Synthesis and Application

The synthesis of this compound typically involves cyclization reactions starting from cyclopentanone and phenylhydrazine, yielding high purity products suitable for further biological testing. Its applications extend beyond pharmaceuticals; it is also used in agrochemicals due to its bioactive properties.

Properties

IUPAC Name

1-cyclopentyl-5-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-11-13-10-16-17(14-8-4-5-9-14)15(13)12-6-2-1-3-7-12/h1-3,6-7,10-11,14H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNLMBQOMSRAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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